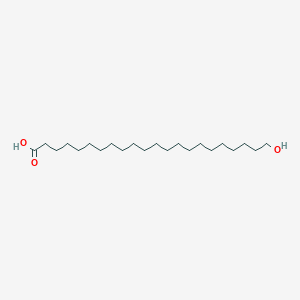
22-Hydroxydocosanoic acid
Overview
Description
22-Hydroxydocosanoic acid (22-HDCA) is a naturally occurring fatty acid found in human and animal tissues. It is a member of the docosanoic acid family, and is a precursor to the synthesis of other long-chain fatty acids. 22-HDCA plays an important role in the regulation of metabolism and has been studied for its potential applications in the fields of biochemistry and physiology.
Scientific Research Applications
Anticancer Properties
- Apoptosis Induction and Antimetastatic Potential : 22β-hydroxytingenone, related to 22-Hydroxydocosanoic acid, has been found to induce apoptosis and suppress invasiveness in melanoma cells. This compound demonstrates potential in treating melanoma through cell cycle arrest, apoptosis, and inhibition of invasiveness, as observed in a 3D skin model (Aranha et al., 2020).
Pigmentation in Green Cotton Fibers
- Role in Pigmentation : 22-O-Caffeoyl-22-hydroxydocosanoic acid has been identified as a component influencing the pigmentation of green cotton fibers. Its concentration correlates with the color intensity, suggesting a significant role in the pigmentation process (Feng et al., 2017).
- Radical Scavenging Activity : The presence of 22-O-Caffeoyl-22-hydroxydocosanoic acid in green cotton fibers contributes to their radical scavenging properties. This finding is crucial for understanding the ecological and functional aspects of this naturally colored cotton fiber (Ma et al., 2016).
Mechanism of Action
Target of Action
It is used in studies related to long-chain ω-hydroxy fatty acids , suggesting that it may interact with enzymes or receptors involved in fatty acid metabolism.
Mode of Action
As an ω-hydroxy fatty acid, it may interact with its targets through hydrophobic interactions and hydrogen bonding, given its long hydrocarbon chain and hydroxyl group .
Pharmacokinetics
It is soluble in ethanol with warming , which suggests that it may have good bioavailability when administered orally or topically.
Action Environment
The action, efficacy, and stability of 22-Hydroxydocosanoic acid may be influenced by environmental factors such as temperature, pH, and the presence of other molecules. For instance, its solubility in ethanol suggests that it may be more effective in environments with similar polarity .
Biochemical Analysis
Biochemical Properties
22-Hydroxydocosanoic acid plays a crucial role in biochemical reactions, particularly in lipid metabolism. It interacts with various enzymes and proteins involved in fatty acid metabolism. One of the key enzymes it interacts with is fatty acid hydroxylase, which catalyzes the hydroxylation of docosanoic acid to produce this compound . This interaction is essential for the formation of omega-hydroxy fatty acids, which are important components of cellular membranes and signaling molecules.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors involved in the regulation of lipid metabolism and inflammation . By activating PPARs, this compound can influence the expression of genes involved in fatty acid oxidation, lipid storage, and inflammatory responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can act as a ligand for PPARs, leading to the activation of these receptors and subsequent changes in gene expression . Additionally, this compound can inhibit the activity of certain enzymes involved in lipid metabolism, such as acetyl-CoA carboxylase, thereby regulating fatty acid synthesis and oxidation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions, but its stability can be influenced by factors such as temperature and pH . Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in lipid metabolism and gene expression
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, it has been shown to have beneficial effects on lipid metabolism and inflammation . At high doses, it can exhibit toxic effects, including hepatotoxicity and alterations in lipid homeostasis . These findings highlight the importance of determining the optimal dosage for therapeutic applications and understanding the potential adverse effects at higher concentrations.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the omega-hydroxylation of long-chain fatty acids . It is metabolized by enzymes such as fatty acid hydroxylase and cytochrome P450 enzymes, which catalyze the hydroxylation of docosanoic acid to produce this compound . This compound can also undergo further metabolism to produce shorter-chain fatty acids and other metabolites involved in lipid signaling and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed by specific transporters and binding proteins . It can be incorporated into cellular membranes, where it plays a role in maintaining membrane fluidity and integrity . Additionally, this compound can be transported to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it participates in lipid metabolism and signaling .
Subcellular Localization
This compound is localized in various subcellular compartments, including the endoplasmic reticulum, mitochondria, and peroxisomes . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . Within these compartments, this compound can exert its effects on lipid metabolism, energy production, and cellular signaling .
Properties
IUPAC Name |
22-hydroxydocosanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44O3/c23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22(24)25/h23H,1-21H2,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBPVZXPSTLXWCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCCCCC(=O)O)CCCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40415255 | |
| Record name | 22-hydroxydocosanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40415255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
506-45-6 | |
| Record name | 22-hydroxydocosanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40415255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
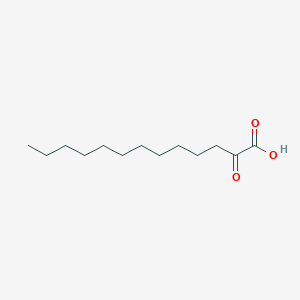
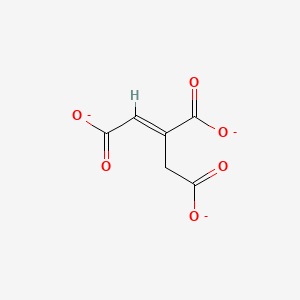

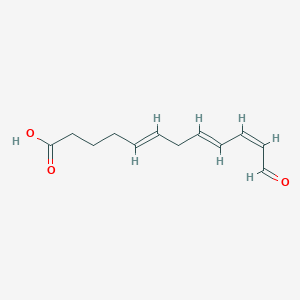
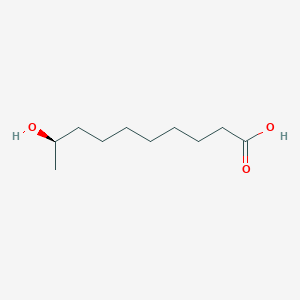
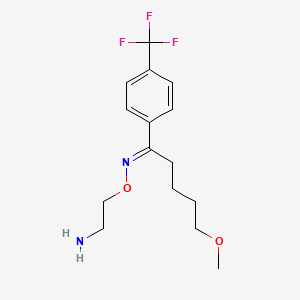
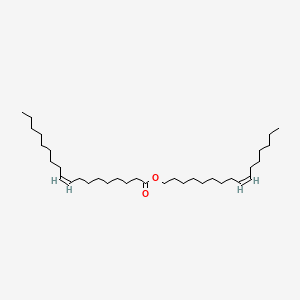
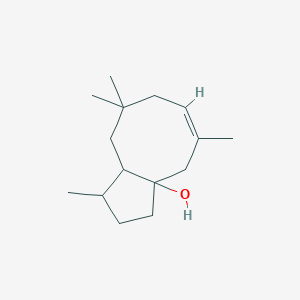
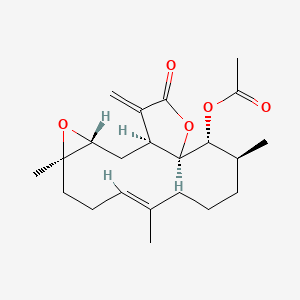
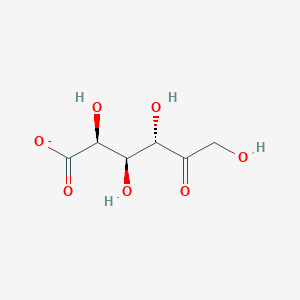

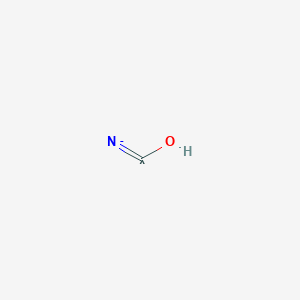
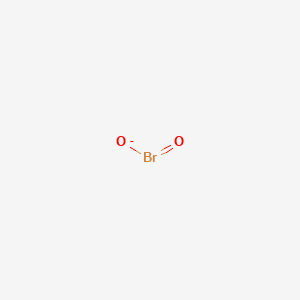
![[(4Z,6E,10E)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B1237848.png)
